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Compound of Interest

Compound Name: 2,4-Dichlorobenzoic acid

Cat. No.: B195198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-
Dichlorobenzoic acid, a compound of interest in various chemical and pharmaceutical
research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further studies.

Core Spectral Data

The structural integrity of 2,4-Dichlorobenzoic acid is confirmed through the collective
analysis of its spectral data. Each technique provides unique insights into the molecule's
architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the chemical environment of the hydrogen and carbon atoms within
the molecule.

IH NMR Spectral Data

The proton NMR spectrum of 2,4-Dichlorobenzoic acid exhibits distinct signals corresponding
to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by
the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-13 broad singlet 1H -COOH
~7.9 doublet 1H H-6
~7.5 doublet of doublets 1H H-5
~7.4 doublet 1H H-3

Solvent: DMSO-d6. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (d) ppm

Assignment

~165 C=0 (Carboxylic Acid)
~138 C-2
~135 C-4
~132 C-6
~131 C-1
~129 C-5
~127 C-3

Solvent: DMSO-d6. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment

~2500-3300 Broad O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1475, ~1420 Medium-Strong C=C stretch (Aromatic Ring)
~1300 Medium C-O stretch

~900 Strong O-H bend (out-of-plane)
~850 Strong C-Cl stretch

Sample preparation: KBr pellet or Attenuated Total Reflectance (ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 2,4-Dichlorobenzoic acid, the presence of two chlorine atoms results in a
characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

m/z Relative Abundance Assignment

189.9588 ~100% [M]* (with 235CI)

191 9559 ~65% [M]* (with one 35Cl and one
37Cl)

193.9529 ~10% [M]* (with two 37Cl)

173 Major [M-OH]*

145 Major [M-COOH]*

110 Major [CeHsCI*

lonization method: Electron lonization (EI).

Experimental Protocols
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The following are generalized protocols for the acquisition of the spectral data presented

above. Instrument parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of 2,4-Dichlorobenzoic acid for *H NMR and 50-100 mg for
13C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-d6) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if
necessary.

Filter the solution to remove any particulate matter.

Transfer the clear solution into a clean, dry 5 mm NMR tube.

Data Acquisition (*H and 3C NMR):

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For *H NMR, acquire the spectrum using a standard single-pulse experiment.
For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase
correction, and baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (ATR Method)
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Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 2,4-Dichlorobenzoic acid sample onto the center of the
ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

Acquire the IR spectrum of the sample.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron lonization - El)

Introduce a small amount of the solid 2,4-Dichlorobenzoic acid sample into the mass
spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection
into a gas chromatograph coupled to the mass spectrometer (GC-MS).

In the ion source, the sample is vaporized and bombarded with a beam of high-energy
electrons (typically 70 eV).

The resulting ions and fragment ions are accelerated into the mass analyzer.
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Structural Confirmation

The collective spectral data provides a detailed fingerprint of 2,4-Dichlorobenzoic acid,

allowing for its unambiguous identification.
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Structural Confirmation of 2,4-Dichlorobenzoic Acid

2,4-Dichlorobenzoic Acid Structure
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dichlorobenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195198#2-4-dichlorobenzoic-acid-spectral-data-nmr-

ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b195198?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

